molecular formula C16H16N2S2 B146523 N,N'-Dibenzyldithiooxamide CAS No. 122-65-6

N,N'-Dibenzyldithiooxamide

Cat. No.: B146523
CAS No.: 122-65-6
M. Wt: 300.4 g/mol
InChI Key: KNRMURHAZMNRGD-UHFFFAOYSA-N
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Description

N,N’-Dibenzyldithiooxamide is an organic compound characterized by the presence of two benzyl groups attached to a dithiooxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Dibenzyldithiooxamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with carbon disulfide in the presence of a base, followed by oxidation. The reaction typically proceeds under mild conditions, with the use of solvents such as methanol or acetonitrile .

Industrial Production Methods: Industrial production of N,N’-Dibenzyldithiooxamide often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality for various applications.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dibenzyldithiooxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while reduction can produce thiols .

Mechanism of Action

The mechanism by which N,N’-Dibenzyldithiooxamide exerts its effects involves its ability to interact with metal ions and proteins. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its dithiooxamide core allows it to act as a redox-active agent, modulating oxidative stress and related cellular processes .

Comparison with Similar Compounds

  • N,N’-Dicyclohexyldithiooxamide
  • N,N’-Dimethyldithiooxamide
  • N,N’-Diethyldithiooxamide

Comparison: N,N’-Dibenzyldithiooxamide is unique due to the presence of benzyl groups, which impart distinct chemical properties compared to other dithiooxamides. For instance, N,N’-Dicyclohexyldithiooxamide has cyclohexyl groups, which result in different steric and electronic effects. Similarly, N,N’-Dimethyldithiooxamide and N,N’-Diethyldithiooxamide have smaller alkyl groups, leading to variations in their reactivity and applications .

Properties

IUPAC Name

N,N'-dibenzylethanedithioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S2/c19-15(17-11-13-7-3-1-4-8-13)16(20)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRMURHAZMNRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)C(=S)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059544
Record name Ethanedithioamide, N,N'-bis(phenylmethyl)-
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Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122-65-6
Record name N1,N2-Bis(phenylmethyl)ethanedithioamide
Source CAS Common Chemistry
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Record name Dibenzylrubeanic acid
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Record name Dibenzylrubeanic acid
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Record name Ethanedithioamide, N1,N2-bis(phenylmethyl)-
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Record name Ethanedithioamide, N,N'-bis(phenylmethyl)-
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Record name N,N'-dibenzyldithiooxamide
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Record name DIBENZYLRUBEANIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of N,N'-dibenzyldithiooxamide and what are its key characteristics?

A1: this compound (also known as N,N'-dibenzylethanedithioamide) possesses a center of inversion and exhibits a planar trans-dithiooxamide core. A defining feature of its solid-state structure is a strong intramolecular hydrogen bond between the sulfur atom and the neighboring amide hydrogen atom []. This interaction is evidenced by a short S···N distance of 2.926 Å. Interestingly, steric hindrance dictates that the aryl substituent adopts an orthogonal orientation with respect to the trans-dithiooxamide plane [].

Q2: What is the molecular formula and molecular weight of this compound?

A2: The molecular formula of this compound is C16H16N2S2. Its molecular weight is 300.44 g/mol.

Q3: What are some known applications of this compound in analytical chemistry?

A3: this compound has been investigated for its ability to selectively extract and separate precious metals from silicate rocks, enabling their quantification through neutron activation analysis []. This method highlights the compound's potential in trace element analysis within geological samples.

Q4: Has this compound been studied for its reactivity with other organic molecules?

A4: Yes, research has explored the reaction of this compound with benzoylacetylene [, ]. While the specific details of the reaction and its products require further investigation, this work suggests the potential of this compound to engage in interesting chemical transformations.

Q5: Are there any studies exploring the coordination chemistry of this compound?

A5: Research has explored Palladium(II) complexes incorporating this compound as a ligand []. This line of inquiry highlights the compound's potential to serve as a building block in coordination chemistry and materials science.

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